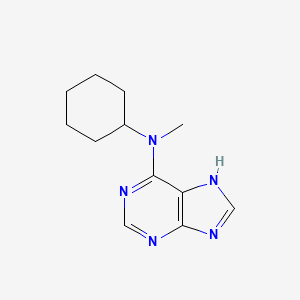

N-cyclohexyl-N-methyl-7H-purin-6-amine

Description

Contextualizing Purine (B94841) Derivatives in Academic Research

Purine and its derivatives are fundamental to life, forming the basis of essential biomolecules such as the nucleobases adenine (B156593) and guanine, which are the building blocks of DNA and RNA. nih.gov Beyond their biological roles, the purine scaffold has proven to be a versatile platform in medicinal chemistry. bates.edu The unique electronic properties and hydrogen bonding capabilities of the purine ring system allow for interactions with a wide range of biological targets. bates.edu

Researchers have extensively modified the purine core to develop a multitude of derivatives with diverse pharmacological activities. bates.edu These efforts have led to the discovery of potent antiviral agents, anticancer drugs, and compounds targeting various receptors and enzymes. bates.edu The exploration of different substituents at various positions of the purine ring allows for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.

Rationale for Investigating N-Cyclohexyl-N-methyl-7H-purin-6-amine as a Research Compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of purine chemistry and drug discovery. The substituents at the 6-position of the purine ring are known to be critical for determining a compound's biological activity.

The presence of a cyclohexyl group, a bulky and lipophilic moiety, can significantly influence how the molecule interacts with a biological target. This feature can enhance binding to hydrophobic pockets within proteins. The methyl group provides a smaller, also lipophilic, substituent. The combination of these two groups on the exocyclic amine creates a unique steric and electronic profile that could lead to novel biological activities.

The investigation of such derivatives is often driven by the search for new kinase inhibitors, compounds that modulate the activity of G-protein coupled receptors, or other cellular signaling molecules where the purine scaffold has shown promise. The specific combination of cyclohexyl and methyl groups may offer a unique fit into the binding site of a particular protein of interest, leading to high affinity and selectivity.

Overview of Research Trajectories for this compound

Currently, there is a notable absence of published research specifically detailing the synthesis, biological evaluation, and mechanistic studies of this compound. Chemical suppliers list it as a research chemical, indicating its availability for scientific inquiry.

Hypothetical research trajectories for a compound like this compound would likely involve:

Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in sufficient quantity and purity for biological testing. Full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential.

Biological Screening: The compound would likely be screened against a panel of biological targets, such as a broad range of protein kinases, to identify any potential activity.

Lead Optimization: Should initial screening reveal promising activity, further chemical modifications would be made to the structure of this compound to improve its potency, selectivity, and drug-like properties. This could involve altering the substituents on the cyclohexyl ring or modifying other positions on the purine core.

Mechanism of Action Studies: Once a potent and selective compound is identified, further studies would be conducted to elucidate its precise mechanism of action at the molecular and cellular levels.

Without dedicated research publications, the specific path of investigation for this compound remains speculative. Its existence as a catalogued research chemical suggests it may be part of ongoing, yet unpublished, discovery programs or available as a tool compound for researchers to explore in their own biological systems.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h7-9H,2-6H2,1H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPJIMVEOOWKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N Cyclohexyl N Methyl 7h Purin 6 Amine and Analogues

Impact of N6-Substitutions on Biological Activity

The substitutions at the N6 position of the purine (B94841) ring are critical in determining the biological activity of its derivatives. The nature of these substituents, such as the cyclohexyl and N-methyl groups in N-cyclohexyl-N-methyl-7H-purin-6-amine, plays a significant role in the molecule's interaction with its biological targets.

The cyclohexyl group at the N6 position significantly influences the biological activity of purine derivatives. The size and hydrophobicity of this cycloalkyl moiety can enhance binding affinity to target proteins, such as kinases. For instance, in a series of 2,7,9-trisubstituted purin-8-ones, the presence of a cyclohexyl group at the N9 position, along with other substitutions, resulted in potent inhibition of FLT3 kinase and CDK4. imtm.cz Specifically, compounds with larger cycloalkyl groups, from cyclopentyl to cycloheptyl, showed a slight improvement in anti-kinase potencies. imtm.cz This suggests that the bulky and lipophilic nature of the cyclohexyl group can favorably occupy hydrophobic pockets in the active sites of these enzymes.

| Compound | N9 Substituent | FLT3 IC50 (nM) | CDK4 IC50 (nM) |

|---|---|---|---|

| 14d | Cyclopentyl | Potent | Potent |

| 14e | Cyclohexyl | Potent | Potent |

| 14h | Cycloheptyl | ≤ 300 | ≤ 300 |

The presence of a methyl group on the nitrogen atom at the N6 position can significantly modulate the biological activity of purine derivatives. Methylation can alter the electronic properties and steric hindrance around the N6-amino group, which in turn affects hydrogen bonding interactions with target receptors. nih.gov In some instances, the addition of a methyl group can serve as a chemoprotective mechanism against cancer by influencing methylation levels and genomic stability. nih.gov

The N-methyl group can also influence the agonist or antagonist character of the molecule. For example, a cyano group at the C2 position in N6-methyladenosine results in an agonist, whereas the same C2 modification in N6-(3-iodobenzyl)-adenosine leads to an antagonist. nih.gov This demonstrates the intricate interplay between substituents at different positions of the purine ring in determining the final biological effect.

Structure-Activity Relationships at Other Purine Ring Positions (C2, N7, C9)

Modifications at other positions on the purine ring, namely C2, N7, and C9, also have a profound impact on the biological activity and selectivity of these compounds.

Substitution at the C2 position of the purine ring can enhance potency and, in some cases, induce selectivity. nih.gov For instance, the introduction of a halogen atom, such as chlorine, at the C2 position can make the nucleoside resistant to deamination by adenosine (B11128) deaminase, an important factor in the metabolism of these compounds. nih.gov This is a key feature in several antitumor drugs. nih.gov

The nature of the substituent at C2 can also determine whether a compound acts as an agonist or antagonist, especially when combined with modifications at the N6 position. nih.gov The interplay between C2 and N6 substitutions is a critical aspect of designing purine derivatives with specific pharmacological profiles.

Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product. nih.govacs.org However, N7-substituted purine derivatives have also demonstrated interesting biological activities, including cytotoxic, antiviral, and anticancer effects. nih.gov The regioselective introduction of substituents at the N7 position is an area of active research, as it can lead to compounds with unique biological profiles. acs.org

The nature of the substituent at N7 and N9 can significantly influence selectivity. For example, in the 2,7,9-trisubstituted purin-8-ones, an isopropyl group at the N7 position markedly contributed to selectivity for FLT3 kinase over cyclin-dependent kinases (CDKs). imtm.cz Similarly, increasing the size of cycloalkyl moieties at the N9 position from cyclopentyl to cycloheptyl led to a slight improvement in anti-kinase potencies. imtm.cz In aqueous solutions, purine can exist as a mixture of N7H and N9H tautomers, and the predominance of one form can be influenced by the solvent. acs.org The dipole moments of the N9H and N7H tautomers are also different, which can affect their interactions in different environments. acs.org

| Compound Series | N7 Substituent | N9 Substituent | FLT3 IC50 (nM) | Selectivity over CDKs |

|---|---|---|---|---|

| 14 | Methyl | Cycloalkyl/Aryl | ≤ 300 (for bulky groups) | Variable |

| 15 | Isopropyl | Cycloalkyl | 30-70 | Markedly contributes to selectivity |

Rational Design Principles for Purine-Based Compounds

The rational design of purine-based compounds relies on a deep understanding of the structure-activity relationships discussed above. Key principles include:

Targeted Substitutions: The strategic placement of specific functional groups at the N6, C2, N7, and N9 positions can be used to modulate potency, selectivity, and pharmacokinetic properties.

Exploiting Hydrophobic Pockets: Incorporating bulky, lipophilic groups like the cyclohexyl moiety can enhance binding to hydrophobic pockets within the target protein's active site.

Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the purine ring, influencing its interactions with the target.

Controlling Isomerism: Developing synthetic methods for the regioselective synthesis of N7 or N9 isomers is crucial for obtaining compounds with desired biological activities, as different isomers can have distinct pharmacological profiles. nih.gov

Computational Modeling: The use of computer-assisted strategies, such as docking and molecular dynamics simulations, can help rationalize the specificity and potency of ligands and guide the design of new, more effective compounds. nih.gov

By applying these principles, researchers can design novel purine derivatives with improved therapeutic potential for a wide range of diseases.

Exploiting Steric and Electronic Effects for Enhanced Potency

The steric and electronic properties of the substituents on the purine scaffold play a pivotal role in their interaction with biological targets. The this compound features a bulky, lipophilic cyclohexyl group and a smaller methyl group at the N6 position. These groups significantly influence the compound's conformational flexibility and its ability to fit into the binding pocket of a target protein.

The introduction of bulky substituents can lead to non-planar distortions of the purine ring, which in turn affects the acidity and coordination properties of the molecule. researchgate.net For instance, in a series of porphyrin derivatives, bulky substituents were shown to deform the ligand, thereby impacting its coordination properties more significantly than electronic effects. researchgate.net Similarly, the cyclohexyl group in this compound likely introduces steric hindrance that can either enhance or diminish its binding affinity depending on the topology of the target's active site.

The interplay between steric and electronic effects is a key consideration in the design of potent purine-based inhibitors. A balance must be struck to optimize both the fit of the molecule in the binding pocket and its electronic complementarity with the target.

| Compound/Analog | Substituent(s) | Observed Effect | Reference |

| Tropinyl and piperidinyl esters | Cyclohexylphenylglycolates and cyclohexylphenylpropionates | Better antimuscarinic compounds compared to standards | nih.gov |

| Porphyrin derivatives | Bulky substituents | Deformation of the porphyrin ligand, affecting coordination properties | researchgate.net |

| Tropinyl and piperidinyl esters | Electron-withdrawing groups | Associated with good M3-inhibitory activity | nih.gov |

Iterative SAR-Driven Compound Optimization

Iterative SAR-driven optimization is a cornerstone of modern drug discovery, involving the systematic modification of a lead compound and the evaluation of the resulting analogues to build a comprehensive understanding of the SAR. This process allows for the rational design of more potent and selective compounds. For purine derivatives, this often involves modifications at the C2, C6, and N9 positions.

The synthesis of a series of 6-substituted purines has been reported for the evaluation of their in vitro antileishmanial activity. nih.gov This study highlights how different substituents at the C6 position can dramatically alter biological activity, with compounds such as 6-(3'-chloropropylthio)purine and 6-(alpha-aceticacidthio)purine showing significant activity. nih.gov

In the context of kinase inhibitors, a significant area of research for purine derivatives, extensive lead optimization studies are essential to enhance interactions with the binding pockets neighboring the hinge region, thereby improving potency and target selectivity. mdpi.com The introduction of various substituents at the 2-, 6-, and 9-positions of the purine nucleus can achieve a reasonable degree of selectivity. mdpi.com

A study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds underscores the importance of this iterative approach. nih.gov By synthesizing and testing a variety of analogues, researchers can identify key structural features that contribute to their antitumor activity, which is often mediated through the inhibition of protein kinases. nih.gov For example, the presence of a piperazinyl group in some purine derivatives has been identified as an attractive pharmacological scaffold. nih.gov

The optimization process can be guided by computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship), which can help to predict the activity of novel compounds and guide the design of new analogues with improved properties.

| Compound Series | Modifications | Outcome | Reference |

| 6-substituted purines | Various thio- and ribofuranose-based substituents at C6 | Identification of compounds with significant antileishmanial activity | nih.gov |

| Purine Isosteres | Introduction of selected substituents at various positions | Enhancement of cytotoxic activity, with pyrrolopyridines showing a promising profile | mdpi.com |

| 2,6,9-trisubstituted purines | Modifications at C2, C6, and N9 | Development of potent tyrosine kinase inhibitors with anticancer activity | nih.gov |

Molecular Interactions and Mechanism of Action Studies

Binding Site Analysis and Interaction Dynamics

Due to the absence of studies on the molecular targets of N-cyclohexyl-N-methyl-7H-purin-6-amine, there is consequently no information available regarding its binding site analysis or interaction dynamics with any specific protein.

There are no crystallographic or molecular modeling studies that describe the hydrogen bonding networks formed between this compound and any biological macromolecule. Computational properties suggest the molecule has one hydrogen bond donor and four hydrogen bond acceptor sites, indicating its potential to form such interactions. guidechem.com However, without experimental data, the nature of these interactions within a biological context remains speculative.

Hydrophobic and Van der Waals Interactions

The molecular structure of this compound, particularly the presence of the cyclohexyl group, is critical to its interactions with protein targets. The cyclohexyl moiety is a bulky, non-polar ring, which significantly contributes to the compound's hydrophobic character. This hydrophobicity facilitates the displacement of water molecules from binding pockets, a key aspect of forming stable ligand-receptor complexes.

Van der Waals forces are also crucial for the compound's binding affinity. The size and shape of the cyclohexyl group allow for extensive surface area contact with non-polar amino acid residues within a receptor's binding site. Research on analogous molecules has shown that the substitution of a cyclohexyl ring for smaller groups, like methyl or cyclopentyl, can alter the interaction profile. mdpi.com Specifically, the larger size of the cyclohexyl group can lead to steric clashes—a form of Van der Waals repulsion—with the binding sites of certain off-target receptors. This steric hindrance can be a determining factor in the compound's selectivity, preventing it from binding effectively to unintended targets while preserving its affinity for the intended receptor. mdpi.com

| Structural Feature | Interaction Type | Observed Effect in Analogs | Reference |

|---|---|---|---|

| Cyclohexyl Group | Hydrophobic & Van der Waals | Showed more promising profiles compared to smaller alkyl groups. | mdpi.com |

| Cyclohexyl Group | Steric Hindrance | Can induce steric clashes at off-target receptors (e.g., AVP2Rs), enhancing selectivity. | mdpi.com |

| Methyl/Cyclopentyl Groups | Hydrophobic & Van der Waals | Generally less promising interaction profiles in the studied allosteric modulators. | mdpi.com |

Allosteric Modulation Mechanisms

This compound and its analogs are recognized for their activity as allosteric modulators. Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn modifies the affinity or efficacy of the orthosteric ligand.

Studies on tetracyclic small molecules, for which this compound serves as an structural analog, have identified them as positive allosteric modulators (PAMs) of the cholecystokinin (B1591339) 1 receptor (CCK1R). mdpi.com In this context, the cyclohexyl group was found to be a key determinant of activity. Analogs featuring a cyclohexyl ring demonstrated more favorable PAM profiles compared to those with methyl or cyclopentyl groups. mdpi.com The mechanism for this enhanced activity is linked to the structural fit within the allosteric pocket.

Furthermore, the cyclohexyl group plays a role in selective allosteric modulation. A significant discovery was that modifying the cyclohexyl ring could eliminate off-target effects at vasopressin V2 receptors (AVP2Rs) while preserving the desired PAM activity at CCK1Rs. mdpi.com This selectivity is achieved through steric hindrance; the specific dimensions of the cyclohexyl group cause a physical clash within the allosteric pocket of the AVP2R, but not in the corresponding pocket of the CCK1R. mdpi.com This highlights a sophisticated mechanism where subtle structural changes can dictate receptor selectivity through allosteric interactions.

| Receptor Target | Modulation Type | Role of Cyclohexyl Group | Reference |

|---|---|---|---|

| Cholecystokinin 1 Receptor (CCK1R) | Positive Allosteric Modulation (PAM) | Enhances PAM activity compared to smaller alkyl groups. | mdpi.com |

| Vasopressin V2 Receptor (AVP2R) | Negative (Off-target effect) | Induces steric clashes, reducing or eliminating unwanted activity. | mdpi.com |

Cellular Pathway Modulation

While the direct molecular interactions of this compound have been investigated in the context of allosteric modulation, detailed studies specifically elucidating its effects on downstream cellular pathways are not extensively available in the reviewed scientific literature. Therefore, the following subsections cannot be detailed at this time.

Cell Cycle Progression Interference (e.g., G1, G2/M Phase Arrest, Polyploidy)

Specific research data detailing the effects of this compound on cell cycle progression, including any potential for G1 or G2/M phase arrest or the induction of polyploidy, is not available in the public scientific literature reviewed.

Apoptotic Induction Mechanisms

The mechanisms by which this compound may induce apoptosis have not been specifically characterized in available research.

Signal Transduction Pathway Perturbations (e.g., NF-κB, AP-1)

Information regarding the perturbation of specific signal transduction pathways, such as NF-κB or AP-1, by this compound is not documented in the reviewed literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its preferred three-dimensional shape and the distribution of electrons.

The purine (B94841) scaffold of N-cyclohexyl-N-methyl-7H-purin-6-amine can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. The two most common tautomers are the N7H and N9H forms. The relative stability of these tautomers is crucial as it can significantly influence the molecule's receptor-binding geometry and hydrogen-bonding capabilities.

Density Functional Theory (DFT) is a robust method for calculating the relative energies and equilibrium constants of tautomers. jocpr.comresearchgate.net Studies on related aminopurines have shown that while the N9H tautomer is often the most stable form in the gas phase, the energy difference between the N9H and N7H forms can be small, leading to the co-existence of both tautomers in polar solvents. nih.gov Solvation can affect the relative stabilities, sometimes altering the tautomeric preference. nih.gov For this compound, the bulky and electron-donating N-cyclohexyl-N-methyl substituent at the C6 position is expected to influence the electronic structure and, consequently, the tautomeric equilibrium.

DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, can be performed to optimize the geometries of the N7H and N9H tautomers. jocpr.comresearchgate.net To simulate physiological conditions, solvent effects are often incorporated using a Polarizable Continuum Model (PCM). jocpr.comresearchgate.net These calculations yield the electronic energies of each tautomer, from which their relative stability can be determined.

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) | Predicted Stability Rank |

|---|---|---|---|

| N9H | 0.00 | 0.00 | 1 |

| N7H | +3.5 | +0.5 | 2 |

DFT calculations also provide a detailed picture of the electronic structure of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Furthermore, these calculations can generate maps of electron density and molecular electrostatic potential (MEP). For this compound, the electron-donating character of the N-cyclohexyl-N-methyl group is expected to increase the electron density on the purine ring system. The MEP map would highlight regions of negative potential, likely around the nitrogen atoms of the purine ring, which are potential sites for hydrogen bond acceptance in interactions with biological targets. Global reactivity descriptors such as hardness, softness, and electronegativity can also be derived to further characterize the molecule's stability and reactivity. researchgate.net

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that stabilize the ligand-receptor complex.

The molecular docking process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is typically optimized using energy minimization methods, such as the DFT calculations described previously. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).

A crucial step is the identification of the binding site on the target protein. nih.gov This "active site" is a specific pocket or groove where the ligand binds. Docking simulations are then performed to place the ligand into this defined site. The simulation explores various possible conformations of the ligand and its orientation relative to the protein's active site residues. nih.gov

A docking simulation consists of two main components: a search algorithm and a scoring function. researchgate.net

Search Algorithms: These algorithms are responsible for generating a wide range of possible binding poses of the ligand in the active site. There are several types of search algorithms, including:

Systematic Searches: These methods explore the conformational space by incrementally rotating rotatable bonds. researchgate.net

Stochastic Methods: These include techniques like Monte Carlo and Genetic Algorithms (e.g., the Lamarckian genetic algorithm), which introduce random changes to the ligand's position, orientation, and conformation to find favorable poses. researchgate.netjapsonline.com

Simulation Methods: These use molecular dynamics to simulate the movement of the ligand within the binding site.

Scoring Functions: After a search algorithm generates a pose, a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net This score is a calculated value that approximates the free energy of binding. The docking program ranks the different poses based on this score, and the pose with the lowest (most negative) score is predicted to be the most stable and likely binding mode. nih.gov Widely used docking programs include AutoDock Vina and CDOCKER. mdpi.comnih.gov

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| CDK2 (e.g., 2WIH) | -9.5 | Leu83, Glu81, Phe80 |

| CDK4 (e.g., 2W96) | -8.8 | Val96, His95, Thr102 |

| CDK6 (e.g., 2EUF) | -9.1 | Val101, Ala33, Ile19 |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com MD simulations are computational methods that analyze the physical movements of atoms and molecules, providing insights into the flexibility and stability of the complex in a simulated physiological environment. nih.govmdpi.com

Following the identification of a promising binding pose from docking, the entire ligand-protein complex is placed in a simulation box, typically filled with water molecules and ions to mimic cellular conditions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often on the nanosecond scale.

The stability of the complex is assessed by analyzing the simulation trajectory. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial docked positions over time. A low and stable RMSD value suggests that the ligand remains securely bound in the active site and the complex is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. It can reveal which parts of the protein become more or less flexible upon ligand binding. mdpi.com

MD simulations are critical for validating docking results and confirming that the predicted ligand-target interactions are stable over time.

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 0.25 nm | Indicates high structural stability of the protein. |

| Ligand RMSD | 0.15 nm | Suggests the ligand remains stably bound in the binding pocket. |

| Average Hydrogen Bonds | 3.2 | Shows consistent hydrogen bonding interactions are maintained. |

Simulation Setup and Trajectory Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to predict the movement of atoms in a system over time. For this compound, a typical MD simulation would be initiated using its 3D coordinates from the 5SJ0 PDB entry. The simulation would be set up in a virtual box of solvent, usually water, to mimic physiological conditions. The system would be neutralized with ions, and the temperature and pressure would be maintained to simulate a biological environment.

The interactions between atoms would be governed by a force field, a set of parameters that define the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. The simulation would then be run for a specific duration, typically in the nanosecond to microsecond range, generating a trajectory file that records the position, velocity, and energy of each atom at regular intervals.

Analysis of this trajectory would provide insights into the dynamic behavior of this compound, including its flexibility, solvent interactions, and any significant conformational changes. However, no published studies detailing the specific parameters of an MD simulation setup or the results of a trajectory analysis for this compound could be located.

Conformational Dynamics and Binding Energetics

Furthermore, if the structure of this compound in complex with a biological target (such as a protein) were available, MD simulations could be used to study the stability of their interaction. Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) could be employed to calculate the binding energetics, providing a quantitative measure of the binding affinity. This information is invaluable for drug design and optimization. At present, there is no publicly available research detailing the conformational dynamics or binding energetics of this compound.

In Silico Structure-Activity Relationship (QSAR/3D-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are predictive tools used in drug discovery to estimate the activity of new, untested compounds.

Predictive Modeling of Biological Activity

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors (physicochemical properties, topological indices, etc.) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the biological activity. A robust QSAR model would have good statistical parameters, including a high correlation coefficient (R²) and predictive ability on an external set of compounds. No such predictive QSAR models for this compound derivatives have been published.

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active at a specific biological target. Pharmacophore models can be generated from a set of active molecules, even without knowledge of the target's structure. For this compound derivatives, a pharmacophore model would identify the key hydrogen bond donors, acceptors, hydrophobic regions, and other features that are crucial for their biological effect. This model could then be used to screen virtual libraries of compounds to identify new potential drug candidates. There are currently no published pharmacophore models for this class of compounds.

Validation of Computational Predictions with Experimental Data

A critical step in any computational study is the validation of its predictions with experimental data. For this compound, this would involve synthesizing and testing the biological activity of compounds predicted by a QSAR or pharmacophore model. The experimental results would then be compared to the computational predictions to assess the accuracy and reliability of the in silico models. This iterative process of prediction and experimental validation is essential for the successful application of computational methods in drug discovery. As no predictive models have been published, there are consequently no reports of their experimental validation for this compound.

Preclinical Biological Evaluation of N Cyclohexyl N Methyl 7h Purin 6 Amine and Analogues

In Vitro Efficacy Studies

Cell-Based Assays for Antiproliferative Activity

The cornerstone of the preclinical assessment for these purine (B94841) derivatives involves evaluating their direct effect on cancer cells. Cell-based assays are instrumental in determining the antiproliferative capabilities of these compounds across a spectrum of cancer types.

A broad screening of 2,6,9-trisubstituted purine analogues has been conducted against a diverse panel of human cancer cell lines to determine the breadth and selectivity of their cytotoxic activity. mdpi.comnih.gov The inhibitory concentrations (IC50) were determined to quantify the potency of these compounds.

One study evaluated a series of 31 novel 2,6,9-trisubstituted purine derivatives against seven cancer cell lines: human promyelocytic leukemia (HL-60), human colorectal adenocarcinoma (CACO-2), human hepatocellular carcinoma (HepG2), human lung carcinoma (A-549), human breast adenocarcinoma (MCF-7), human glioblastoma (U-87-MG), and human prostate cancer (PC-3). mdpi.com The cytotoxicity of these compounds was found to be heterogeneous, varying with the specific substitutions on the purine core and the cancer cell line being tested. mdpi.com For instance, the HL-60 cell line was generally the most sensitive, while CACO-2 cells showed greater resistance. mdpi.com Notably, an arylpiperazinyl group at the C6 position of the purine ring was found to be beneficial for cytotoxic activity, whereas bulky substituents at the C2 position were less favorable. mdpi.comnih.gov

Another investigation focused on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are bioisosteres of purines, against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Certain derivatives demonstrated significant antiproliferative effects, with one compound showing an IC50 value of 0.013 µM against the MCF-7 cell line. nih.gov Further studies on 2,6,9-trisubstituted purines as CDK12 inhibitors showed potent growth-inhibitory activity against HER2+ breast cancer cell lines, including the trastuzumab-sensitive SK-Br3 and the trastuzumab-resistant HCC1954 lines, with GI50 values below 50 nM. nih.gov

Table 1: Antiproliferative Activity of Selected Purine Analogues Against Various Cancer Cell Lines

Beyond determining general cytotoxicity, studies have delved into the mechanisms by which these purine analogues inhibit cell growth. Investigations have shown that potent derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govscimago.esnih.gov

For example, a particularly effective 2,6,9-trisubstituted purine derivative, compound 7h, was shown to induce apoptosis and cause the cell cycle to arrest in the S-phase in HL-60 leukemia cells. nih.govscimago.es Similarly, another analogue developed as a PDGFRα inhibitor arrested treated eosinophilic leukaemia cells (EOL-1) in the G1 phase of the cell cycle, ultimately leading to apoptosis. nih.gov In studies involving a potent FLT3 inhibitor from this class, treatment of MV4-11 leukemia cells resulted in G1 cell cycle arrest and subsequent apoptosis. sci-hub.se These findings indicate that the antiproliferative effects of these compounds are not merely cytotoxic but are mediated through specific interference with the cell cycle and the activation of apoptotic pathways.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

To elucidate the molecular mechanisms underlying the observed cellular effects, biochemical assays are employed to identify specific protein targets, such as kinases and cell surface receptors, with which these purine derivatives interact.

The structural similarity of the purine scaffold to adenosine (B11128) triphosphate (ATP), the phosphate-donating substrate for kinases, makes these compounds prime candidates for kinase inhibitors. Numerous studies have confirmed that 2,6,9-trisubstituted purines can potently inhibit various protein kinases implicated in cancer.

One class of analogues demonstrated nanomolar potency against Platelet-Derived Growth Factor Receptor alpha (PDGFRα), a receptor tyrosine kinase. nih.gov Another series of 2,6,9-trisubstituted purines was designed to target Bcr-Abl, the aberrant tyrosine kinase driving chronic myeloid leukemia (CML). mdpi.com A lead compound from this series, 11b, showed higher potency against Bcr-Abl (IC50 = 0.015 µM) than the established drugs imatinib (B729) and nilotinib. mdpi.com Furthermore, these compounds were effective against mutant forms of Bcr-Abl that confer resistance to standard therapies. mdpi.com

Research has also identified 2,6,9-trisubstituted purines as potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcription. nih.gov Analogues with a 6-membered heteroaryl group at the C2 position showed profound inhibition of the CDK12/cyclin K complex, with IC50 values under 100 nM. nih.gov Additionally, other purine derivatives have been developed as potent inhibitors of the FLT3 tyrosine kinase, a target in acute myeloid leukemia (AML). sci-hub.se

Table 2: Kinase Inhibitory Activity of Selected Purine Analogues

In addition to intracellular enzymes, purine derivatives have been evaluated for their ability to bind to G protein-coupled receptors (GPCRs) on the cell surface. Competitive radioligand binding assays are used to determine the affinity of these compounds for specific receptors.

A series of novel purine derivatives was screened for affinity to the human Histamine H3 Receptor (H3R). nih.gov All tested compounds displayed Ki values in the nanomolar range, confirming that the purine core is a suitable scaffold for high-affinity H3R ligands. Two compounds, 3d and 3h, exhibited particularly high affinities with Ki values of 2.91 nM and 5.51 nM, respectively, which were more potent than the reference compound pitolisant (B1243001) (Ki = 6.09 nM). nih.gov

Other research has focused on Adenosine Receptors (ARs), another family of GPCRs where purines act as endogenous ligands. Analogues of purine nucleosides have been developed as potent and selective agonists for the A3 adenosine receptor. nih.gov For example, a (N)-methanocarba-N6-(3-iodobenzyl)adenosine analogue and its 2-chloro derivative showed high affinity for A3 receptors with Ki values of 4.1 nM and 2.2 nM, respectively. nih.gov

Table 3: Receptor Binding Affinity of Selected Purine Analogues

Antimicrobial Activity Investigations

The antimicrobial potential of purine analogues has been an area of significant research interest. Investigations have explored their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

While direct studies on the antitubercular activity of N-cyclohexyl-N-methyl-7H-purin-6-amine are not extensively documented, research on related N6-substituted adenosine analogues has shown promising results. A series of 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) analogues, which feature substitutions at the N6 position of the purine ring, have been evaluated for their ability to inhibit siderophore biosynthesis in Mycobacterium tuberculosis. Siderophores are crucial for iron acquisition by the bacterium, and their inhibition represents a key therapeutic strategy.

One notable analogue, N-6-cyclopropyl-Sal-AMS, demonstrated enhanced potency and a significant increase in activity under iron-deficient conditions, which is consistent with its mechanism of action. nih.gov Another analogue, 2-phenyl-Sal-AMS, exhibited exceptionally potent antitubercular activity with a minimum inhibitory concentration (MIC99) of 0.049 µM under iron-deficient conditions. nih.gov These findings highlight the potential of N6-substituted purine analogues as a promising class of antitubercular agents.

Table 1: Antitubercular Activity of N6-Substituted Sal-AMS Analogues

| Compound | Modification | MIC99 (µM) under iron-deficient conditions |

|---|---|---|

| N-6-cyclopropyl-Sal-AMS | N6-cyclopropyl substitution | Data not specified, but showed enhanced potency |

This table presents data on the antitubercular activity of analogues of this compound.

The antifungal properties of purine analogues have also been a subject of investigation. A novel class of purine analogues was synthesized and evaluated for its antifungal activity, particularly against fungal inositol (B14025) phosphorylceramide (IP) synthase, an enzyme essential for fungal cell wall integrity. One of the lead compounds from this series demonstrated significant inhibitory activity against this fungal-specific target. While the specific spectrum of antifungal activity is still under investigation, these initial findings suggest that purine analogues could be developed as selective antifungal agents.

The antiviral potential of N6-substituted purine analogues has been explored against various viruses. In one study, a series of N6-cycloalkyl derivatives of 1-deazaadenosine (B84304) nucleosides were synthesized and evaluated for their in vitro activity against human immunodeficiency virus type-1 (HIV-1). Several of these compounds exhibited moderate to good anti-HIV-1 activity. The potency of these derivatives was found to be dependent on the size of the cycloalkyl substituent at the N6 position, with larger rings generally showing higher activity.

Immunomodulatory and Anti-inflammatory Effects

The purine scaffold is known to be a key component of molecules involved in immunological signaling pathways. Consequently, analogues of purines have been investigated for their potential to modulate the immune system and exert anti-inflammatory effects.

N6-methyladenosine (m6A), a naturally occurring modified nucleoside, has been shown to play a significant role in regulating immune responses. Studies have demonstrated that m6A modification of mRNA can influence the expression of key immune-related genes, thereby affecting both innate and adaptive immunity. nih.gov This suggests that synthetic N6-substituted purines, such as this compound, could potentially interact with the cellular machinery that recognizes and processes m6A, leading to immunomodulatory effects.

Furthermore, studies on compounds containing a cyclohexyl moiety, such as certain N-[4-(propyl)cyclohexyl]-amides, have demonstrated anti-inflammatory and analgesic activities. While these compounds are structurally distinct from purines, the presence of the cyclohexyl group in active molecules suggests that this functional group can contribute to anti-inflammatory properties.

Cellular Differentiation and Reprogramming Studies

Purine analogues have been shown to influence cellular differentiation processes. In a study investigating the induction of erythroid differentiation in cultured murine erythroleukemia cells, several purine analogues were found to be potent inducers. These compounds were effective at concentrations significantly lower than dimethylsulfoxide (DMSO), a commonly used differentiating agent. The induction of differentiation by these purine analogues followed a similar time course to that of DMSO and was not dependent on their incorporation into DNA. This suggests a specific interaction with a cellular target involved in the differentiation pathway.

DNA Interaction Studies

Studies on N-methylpurine DNA glycosylase (MPG), a DNA repair enzyme, have shown that it recognizes and binds to N-methylated purines within the DNA structure. nih.gov This indicates that N-alkylation of purines is a modification that is recognized by cellular machinery. Furthermore, some N6-substituted 2-amino-purine derivatives have been shown to act as mutagens, which strongly implies an interaction with DNA. nih.gov In some viruses, the natural base adenine (B156593) is replaced by 2,6-diaminopurine, an analogue of adenine, which alters the hydrogen bonding with the complementary thymine (B56734) base. wikipedia.org This highlights how modifications to the purine structure can have significant implications for DNA structure and function.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-6-cyclopropyl-5'-O-[N-(salicyl)sulfamoyl]adenosine |

| 2-phenyl-5'-O-[N-(salicyl)sulfamoyl]adenosine |

| N6-cycloalkyl derivatives of 1-deazaadenosine nucleosides |

| N6-methyladenosine |

| N-[4-(propyl)cyclohexyl]-amides |

| Dimethylsulfoxide |

| N-methylpurine |

| N6-substituted 2-amino-purines |

In Vivo Preclinical Models and Pharmacological Response

The in vivo evaluation of this compound and its analogues has been explored across a variety of preclinical models, aiming to elucidate their therapeutic potential in oncology, metabolic disorders, neurology, fibrotic conditions, and cardiovascular diseases. The following sections detail the findings from these investigations.

While specific in vivo efficacy data for this compound in breast and lung carcinoma xenograft models are not extensively available in the current body of scientific literature, research on analogous purine derivatives provides insight into the potential anti-cancer activities of this class of compounds.

In the context of hematological malignancies, a study investigating novel 2,6,9-trisubstituted purine derivatives has shown significant activity in a xenograft model of Acute Myeloid Leukemia (AML) . One of the lead compounds in this study, which shares the purine core, demonstrated potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), a protein frequently mutated in AML. sci-hub.senih.gov In this preclinical model, mice with subcutaneous MV4-11 xenografts, which harbor the FLT3-ITD mutation, were treated with a single dose of the compound. The treatment resulted in a sustained inhibition of FLT3 and STAT5 phosphorylation over a 48-hour period. sci-hub.senih.gov This effect was notably more prolonged than that observed with the reference FLT3 inhibitor, quizartinib. nih.gov The suppression of these key signaling pathways ultimately leads to G1 cell cycle arrest and apoptosis in the cancer cells. sci-hub.senih.gov

Table 1: Efficacy of a 2,6,9-Trisubstituted Purine Analog in an AML Xenograft Model

| Model | Compound Activity | Key Findings |

|---|

This table summarizes the findings for a closely related purine analog, as specific data for this compound was not available.

There is currently a lack of published research specifically detailing the in vivo evaluation of this compound or its close analogues in animal models of metabolic disorders, such as diet-induced obesity. Animal models for studying obesity and related metabolic dysfunctions are well-established, often involving high-fat or high-sucrose diets to induce conditions like hyperlipidemia, hyperglycemia, and insulin (B600854) resistance. semanticscholar.orgscienceopen.com These models are crucial for assessing the therapeutic potential of new chemical entities. However, at present, the effects of this compound within these systems have not been reported.

Preclinical research on the effects of this compound in animal models of fibrotic conditions such as liver and pulmonary fibrosis is limited. The development of anti-fibrotic therapies is often studied in models where fibrosis is induced by agents like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA) for liver fibrosis. mdpi.comnih.gov These models allow for the evaluation of a compound's ability to prevent or reverse the excessive deposition of extracellular matrix proteins. While the therapeutic potential of various compounds is actively being investigated in these models, specific data on the in vivo pharmacological response to this compound in the context of fibrotic diseases has not been reported.

The cardiovascular effects, particularly the cardiotonic activity, of this compound have not been specifically documented in in vivo preclinical models. Research into the cardiovascular properties of other classes of compounds, such as derivatives of amide N-methyl-2-(pyrrolidin-1-yl)cyclohexyl-1-amine, has shown that some of these molecules can exhibit cardioprotective and contractility-enhancing effects in models of cardiac ischemia/reperfusion. nih.gov For example, a derivative referred to as "opicor" was found to reduce the infarct size and improve the contractility of the isolated heart, an effect that was associated with the activation of opioid receptors. nih.gov However, these compounds are structurally distinct from this compound, and therefore, their pharmacological activities cannot be directly extrapolated.

A thorough review of available scientific literature reveals a significant gap in the preclinical evaluation of This compound . Specifically, there is no published data concerning the behavioral and pharmacodynamic assessments of this compound in animal models. While the broader class of purine analogues has been subject to extensive research for various therapeutic applications, this particular derivative appears to be uncharacterized in the context of its effects on behavior and its pharmacological actions in vivo.

The absence of research in this area means that no data tables or detailed findings on the behavioral and pharmacodynamic properties of this compound can be provided at this time. Scientific inquiry into this specific chemical entity would be required to generate the necessary data for a comprehensive evaluation. Such studies would typically involve a battery of standardized tests to assess various aspects of behavior, including but not limited to locomotion, anxiety, depression, and cognitive function. Concurrently, pharmacodynamic studies would be essential to elucidate the compound's mechanism of action, including its binding affinity for various receptors, enzyme inhibition, and effects on signaling pathways.

Until such research is conducted and published, a detailed and scientifically accurate article on the preclinical behavioral and pharmacodynamic assessments of this compound in animal models cannot be constructed.

Broader Research Applications and Future Directions

N-Cyclohexyl-N-methyl-7H-purin-6-amine as a Molecular Probe in Biological Systems

This compound has the potential to be a valuable molecular probe for dissecting complex biological systems. Molecular probes are chemical compounds used to study the function of biomolecules, such as proteins, in their native environment. The purine (B94841) scaffold, a central feature of this compound, is a well-established pharmacophore for targeting a wide range of proteins, particularly protein kinases.

Substituted purines have been successfully developed as potent and selective inhibitors of various kinases, which are key regulators of cellular processes. For instance, 2,6,9-trisubstituted purine derivatives have been shown to exhibit potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). sci-hub.se The core structure of this compound could similarly be exploited to probe the function of specific kinases or other purine-binding proteins. By interacting with its target protein, this compound could be used to modulate its activity and thereby elucidate its role in cellular signaling pathways.

The utility of this compound as a molecular probe is further enhanced by the potential for chemical modification. The cyclohexyl and methyl groups can be altered to fine-tune the compound's affinity and selectivity for its target. Furthermore, the purine ring itself can be modified to introduce reporter groups, such as fluorescent tags or biotin, which would allow for the visualization and isolation of the target protein.

| Application as a Molecular Probe | Potential Utility of this compound |

| Target Identification and Validation | Inhibition of specific protein targets to validate their role in disease. |

| Pathway Elucidation | Modulation of protein activity to understand its function in signaling cascades. |

| Imaging | Functionalization with reporter groups for visualizing target proteins in cells and tissues. |

Potential for Scaffold-Based Drug Discovery and Development

The chemical structure of this compound makes it an attractive scaffold for drug discovery and development. Scaffold-based drug design is a strategy that utilizes a common molecular framework, or scaffold, as a starting point for the synthesis of a library of related compounds. These compounds are then screened for their biological activity against a specific therapeutic target.

The purine ring system is a privileged scaffold in medicinal chemistry due to its presence in endogenous molecules such as adenine (B156593) and guanine, which are recognized by a multitude of proteins. This inherent bio-compatibility makes the purine scaffold an excellent starting point for designing new drugs. For example, compounds with a 6-benzylaminopurine (B1666704) scaffold have been developed as nanomolar inhibitors of cyclin-dependent kinases (CDKs). sci-hub.se Similarly, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been utilized to create potent inhibitors of Bruton's tyrosine kinase (Btk) for the treatment of autoimmune diseases. documentsdelivered.com

The this compound scaffold offers several advantages for drug discovery. The purine core provides a rigid framework for orienting substituents in three-dimensional space, while the cyclohexyl and methyl groups offer opportunities for chemical diversification. By systematically modifying these substituents, it is possible to optimize the compound's potency, selectivity, and pharmacokinetic properties. This approach could lead to the discovery of novel drug candidates for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.

| Scaffold Feature | Advantage in Drug Discovery |

| Purine Core | A privileged scaffold with inherent biological recognition. |

| Cyclohexyl Group | Provides a lipophilic handle that can be modified to improve potency and cell permeability. |

| Methyl Group | Offers a point for fine-tuning steric and electronic properties. |

Integration with Systems Biology Approaches (e.g., Metabolomics)

The study of this compound can be significantly enhanced by its integration with systems biology approaches, such as metabolomics. Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.gov Metabolomics, a key technology in systems biology, involves the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.govnih.gov

By using this compound as a molecular probe to perturb a biological system, researchers can use metabolomics to gain a global view of the resulting changes in the cellular metabolome. nih.gov For example, if the compound inhibits a specific kinase, metabolomics could reveal the downstream metabolic pathways that are affected by this inhibition. This information can provide valuable insights into the compound's mechanism of action and may also identify potential biomarkers for its activity.

The integration of chemical probes like this compound with metabolomics can accelerate the drug discovery process. By providing a more complete picture of a compound's biological effects, this approach can help to identify both on-target and off-target effects early in the development pipeline. This can lead to the design of safer and more effective drugs.

Development of Novel Chemical Tools and Reagents

Beyond its potential as a molecular probe and drug scaffold, this compound can also be developed into a variety of novel chemical tools and reagents for biological research. These tools can be designed to interact with specific biomolecules or to report on cellular processes.

One potential application is the development of affinity-based probes. By attaching a reactive group or a photo-crosslinker to the this compound scaffold, it is possible to create a tool that can covalently label its target protein. This can be used to identify the protein's binding site and to study its interactions with other molecules.

Another possibility is the creation of fluorescent probes. By conjugating a fluorescent dye to the this compound molecule, a probe can be developed that allows for the real-time imaging of its target in living cells. This can provide valuable information about the protein's localization, dynamics, and function. The development of such chemical tools would greatly expand the utility of this compound in both basic and applied research.

Unexplored Biological Activities and Targets for this compound

While the purine scaffold is well-known for its interaction with kinases, there is a vast landscape of unexplored biological activities and targets for this compound. The human genome contains a large number of purine-binding proteins, many of which have not yet been fully characterized.

Future research should focus on screening this compound against a broad range of biological targets to uncover novel activities. This could include other enzyme families, such as ATPases and phosphodiesterases, as well as receptors and ion channels. High-throughput screening technologies can be employed to rapidly assess the compound's activity against large panels of targets.

Furthermore, phenotypic screening approaches, which assess a compound's effect on cellular or organismal phenotypes, could reveal unexpected biological activities for this compound. This could lead to the identification of novel therapeutic applications for this compound and its derivatives. The exploration of these uncharted biological territories holds the potential to unlock the full therapeutic and scientific value of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclohexyl-N-methyl-7H-purin-6-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of purine derivatives. For example, microwave-assisted synthesis (e.g., 80–100°C, 20–30 min) can enhance reaction efficiency and yield, as demonstrated in the preparation of structurally similar purin-6-amine derivatives under controlled irradiation conditions . Optimization includes adjusting solvent polarity (e.g., DMF or acetonitrile) and stoichiometry of cyclohexylamine to minimize by-products.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation involves:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclohexyl and methyl groups).

- X-ray Crystallography : Programs like SHELXL or Mercury CSD 2.0 are used for refining crystal structures and visualizing intermolecular interactions (e.g., hydrogen bonding in purine cores) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] peaks).

Q. What are the key physicochemical properties influencing solubility and stability?

- Methodological Answer : Critical parameters include:

- LogP (Partition Coefficient) : Predicted via iLOGP (e.g., ~0.44 for similar N-methyl-7H-purin-6-amine), indicating moderate hydrophobicity .

- pKa : Calculated using computational tools to assess protonation states of the purine nitrogen atoms under physiological conditions.

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for purine analogs).

Advanced Research Questions

Q. How do substituents on the purine ring influence the tautomeric equilibrium of this compound?

- Methodological Answer : Substituents like cyclohexyl groups alter electron density, shifting tautomer ratios. For example, bulky N-alkyl groups stabilize specific tautomers (e.g., 7H vs. 9H forms). NMR studies (e.g., N-HSQC) can quantify tautomer populations, as shown in analogs where electronegative substituents reduced reactivity in alkylation reactions .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using consistent bacterial strains) .

- Solvent Effects : Use DMSO-free buffers to avoid false positives in cell-based assays.

- Structural Verification : Confirm compound purity via HPLC (>95%) and cross-validate with orthogonal techniques (e.g., X-ray diffraction).

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinase targets). Focus on purine-binding pockets and cyclohexyl group steric effects.

- MD Simulations : GROMACS or AMBER for analyzing conformational stability in aqueous vs. lipid environments .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s role as a kinase inhibitor vs. antimicrobial agent?

- Methodological Answer :

- Target Profiling : Use kinase selectivity panels (e.g., 100+ kinases) and antimicrobial susceptibility testing (e.g., broth microdilution) under identical conditions.

- Mechanistic Studies : Knockout assays (e.g., CRISPR for kinase genes) to isolate primary targets.

- Metabolomics : Track downstream metabolites in bacterial vs. mammalian cells to identify pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.